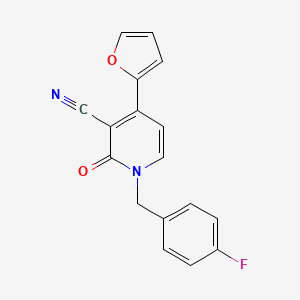

1-(4-氟苄基)-4-(2-呋喃基)-2-氧代-1,2-二氢-3-吡啶甲腈

描述

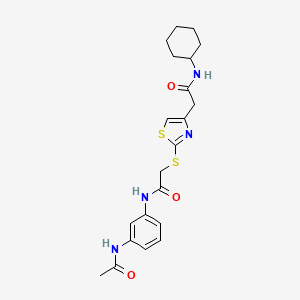

The compound 1-(4-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a multifaceted molecule that has not been directly described in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied, which can provide insights into the potential properties and reactivity of the compound . For instance, the presence of a fluorobenzyl group is a common feature in these molecules, which may influence their electronic properties and interaction with biological targets .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For example, a compound with a fluorobenzyl group was prepared from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride through two reactions . Another synthesis reported the formation of a benzimidazole derivative involving a fluorobenzyl moiety, where spectral identification techniques such as IR, 1H NMR, and EI mass spectral analysis were used to confirm the structure . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. X-ray crystallography confirmed the structure of a benzimidazole derivative, revealing an intramolecular hydrogen bond between the imidazole nitrogen and a hydrogen of the fluorobenzene . Additionally, the crystal packing was found to be governed by intermolecular hydrogen bonds. These structural insights suggest that the compound of interest may also exhibit similar intramolecular and intermolecular interactions, which could be confirmed through similar analytical methods.

Chemical Reactions Analysis

The chemical reactivity of compounds containing a pyridone fragment and cyano groups has been associated with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiotonic actions . The presence of these functional groups in the compound of interest suggests that it may also participate in chemical reactions relevant to these biological activities. Furthermore, the fluorophore nature of the pyridin-2one moiety indicates potential applications in fluorescence-based assays or imaging techniques .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(4-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile are not detailed in the provided papers, related compounds have been shown to exhibit interesting properties. For instance, the presence of a cyano group has been stated to increase the fluorescence quantum yield, which could imply that the compound of interest may also be fluorescent . Additionally, the stabilization of crystal structures through hydrogen bonding and π-π stacking interactions, as observed in similar compounds, could influence the solubility and stability of the compound .

科学研究应用

合成和结构分析

- 该化合物已被用于合成新的环系统,如Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines,展示了其在创建新型杂环结构中的用途 (Hassan, 2000).

- 它还参与合成具有潜在生物活性的衍生物,如乙型肝炎抑制剂。已经进行了 X 射线晶体结构和分子对接研究,以了解该化合物的电子和空间结构 (Ivashchenko 等,2019).

- 该化合物在各种吡啶衍生物的晶体和分子结构研究中具有重要意义,有助于理解分子相互作用 (Zugenmaier, 2013).

生化应用

- 它作为合成 HIV 整合酶抑制剂的关键中间体,证明了其在抗病毒研究中的重要性 (Izumi 等,2007).

- 该化合物已被确认为 PKCtheta 抑制剂的一部分,这在癌症和免疫疾病研究中至关重要 (Subrath 等,2009).

材料科学和化学性质

- 对其衍生物的研究探索了它们的诸如荧光光谱的光学性质,这可应用于材料科学 (Cetina 等,2010).

- 该化合物的结构已被分析其固态互变异构体结构,提供了对其分子电荷密度和静电性质的见解,这在晶体学领域很有用 (Bacsa 等,2013).

药物化学

- 其合成和晶体结构阐明有助于抗-HBV(乙型肝炎病毒)活性研究,表明其在抗病毒药物开发中的潜力 (Zhi, 2009).

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2O2/c18-13-5-3-12(4-6-13)11-20-8-7-14(15(10-19)17(20)21)16-2-1-9-22-16/h1-9H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTBPWKSWJXOTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C(=O)N(C=C2)CC3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901326963 | |

| Record name | 1-[(4-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824403 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |

CAS RN |

478259-93-7 | |

| Record name | 1-[(4-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)

![1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride](/img/structure/B2529660.png)

![2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2529665.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2529670.png)